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molecular formula C14H8F6S2 B8485080 1,2-Bis(4-(trifluoromethyl)phenyl)disulfane

1,2-Bis(4-(trifluoromethyl)phenyl)disulfane

Cat. No. B8485080
M. Wt: 354.3 g/mol
InChI Key: NDFKVPPCNMTKGJ-UHFFFAOYSA-N
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Patent
US07144913B2

Procedure details

To a solution of 4-(trifluoromethyl)benzenethiol (1 g) in Et2O was added bromine until orange color remained. The addition was stopped and the organic layer was washed with 1:1 aqueous saturated NaHCO3/10% aqueous Na2S203, dried over Na2SO4 and concentrated to give the title compound used as such.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][C:6]([SH:9])=[CH:5][CH:4]=1.BrBr>CCOCC>[F:11][C:2]([F:1])([F:10])[C:3]1[CH:4]=[CH:5][C:6]([S:9][S:9][C:6]2[CH:7]=[CH:8][C:3]([C:2]([F:11])([F:10])[F:1])=[CH:4][CH:5]=2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)S)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
WASH
Type
WASH
Details
the organic layer was washed with 1:1 aqueous saturated NaHCO3/10% aqueous Na2S203
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)SSC1=CC=C(C=C1)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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